2-Bromo-3-fluorophenylthiocyanate
Description
2-Bromo-3-fluorophenylthiocyanate is an organic compound with the molecular formula C7H3BrFNS. It is a derivative of phenylthiocyanate, where the phenyl ring is substituted with bromine and fluorine atoms.
Properties
IUPAC Name |
(2-bromo-3-fluorophenyl) thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-7-5(9)2-1-3-6(7)11-4-10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXCIYCQWDHMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)SC#N)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-3-fluorophenylthiocyanate typically involves the reaction of 2-bromo-3-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the thiocyanate group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
2-Bromo-3-fluorophenylthiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiocyanate group can be oxidized or reduced to form different products.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-3-fluorophenylthiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluorophenylthiocyanate involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The bromine and fluorine atoms may also contribute to the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-3-fluorophenylthiocyanate include:
- 2-Bromo-4-fluorophenylthiocyanate
- 2-Chloro-3-fluorophenylthiocyanate
- 2-Bromo-3-chlorophenylthiocyanate
Compared to these compounds, this compound is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules .
Biological Activity
2-Bromo-3-fluorophenylthiocyanate is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity based on recent studies, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Chemical Formula : C7H4BrFNS
- CAS Number : 2149597-43-1
- Molecular Weight : 232.08 g/mol
Biological Activity Overview
The biological activities of this compound have been studied primarily in the context of its antimicrobial and anticancer properties. The following sections detail these activities based on various studies.
Antimicrobial Activity
Research indicates that thiocyanate derivatives, including this compound, exhibit moderate to high antimicrobial activity against a range of pathogens.
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Methicillin-sensitive S. aureus | 15 | |
| E. coli | 12 | |
| Pseudomonas aeruginosa | 10 |
In a study assessing various allylic thiocyanates, it was found that compounds with fluorine and bromine substitutions showed enhanced antimicrobial properties compared to their unsubstituted counterparts. The presence of the bromine atom in this compound is believed to contribute positively to its activity by increasing lipophilicity and facilitating membrane penetration in bacterial cells .
Anticancer Activity
Emerging research has also highlighted the potential anticancer properties of this compound. The compound has been evaluated for its effects on cancer cell lines, demonstrating cytotoxic effects.
The mechanism of action appears to involve the induction of apoptosis in cancer cells, likely through the activation of caspases and modulation of cell cycle progression. The presence of the thiocyanate group may enhance its reactivity with cellular nucleophiles, leading to increased oxidative stress within tumor cells .
Case Studies and Research Findings
Several studies have explored the broader implications of thiocyanate compounds in medicinal chemistry:
- Antioxidant Activity : Compounds similar to this compound have shown varying degrees of antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
- Combination Therapies : Research suggests that combining thiocyanate derivatives with other chemotherapeutic agents may enhance their efficacy against resistant cancer cell lines, indicating a potential strategy for overcoming drug resistance in cancer treatment .
- Synergistic Effects : Some studies have reported synergistic antimicrobial effects when thiocyanates are used in conjunction with conventional antibiotics, enhancing their overall effectiveness against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
